molecular formula C16H17N9O6S2 B11413961 3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11413961
M. Wt: 495.5 g/mol
InChI Key: CFMVGEZITPEHLY-UHFFFAOYSA-N
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Description

3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-7-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound featuring a diverse array of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions The initial step typically involves the formation of the tetrazole ring, which can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification techniques to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving the tetrazole and pyrazole rings.

    Medicine: Potential therapeutic applications due to its unique structural features which may confer specific biological activities.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. The tetrazole and pyrazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-7-[2-(4-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
  • **3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-7-[2-(4-HYDROXY-1H-PYRAZOL-1-YL)PROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Uniqueness

The presence of both the tetrazole and pyrazole rings in this compound is relatively unique, providing a combination of structural features that may confer specific biological activities not seen in other compounds. The nitro group also adds to its reactivity and potential for further chemical modification.

This article provides a comprehensive overview of 3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-7-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C16H17N9O6S2

Molecular Weight

495.5 g/mol

IUPAC Name

3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-[2-(4-nitropyrazol-1-yl)propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N9O6S2/c1-7(23-4-9(3-17-23)25(30)31)12(26)18-10-13(27)24-11(15(28)29)8(5-32-14(10)24)6-33-16-19-20-21-22(16)2/h3-4,7,10,14H,5-6H2,1-2H3,(H,18,26)(H,28,29)

InChI Key

CFMVGEZITPEHLY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(=C(CS2)CSC3=NN=NN3C)C(=O)O)N4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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